(2S,4S)-2-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
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Overview
Description
(2S,4S)-2-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C14H23NO4 and its molecular weight is 269.341. The purity is usually 95%.
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Scientific Research Applications
Cancer Treatment Potential
One study focused on Aurora kinase inhibitors, where derivatives similar to the specified compound were developed to inhibit Aurora A kinase, suggesting potential utility in cancer treatment. The research highlights the importance of structural modifications to enhance the efficacy of such compounds against cancer cells (ロバート ヘンリー,ジェームズ, 2006).
Metabolic Disorder Therapeutics
Another research area involves the synthesis of novel (4-piperidinyl)-piperazine derivatives as potent and orally active acetyl-CoA carboxylase (ACC) inhibitors. These compounds, including ones structurally related to the requested molecule, showed significant inhibition of ACC1/2, pointing to potential applications in treating metabolic disorders such as obesity and diabetes (Tomomichi Chonan et al., 2011).
Medicinal Chemistry and Synthesis
Research in medicinal chemistry has leveraged similar compounds in the synthesis of oxindoles via palladium-catalyzed C-H functionalization, illustrating the compound's relevance in developing pharmacologically active molecules. These methodologies offer a pathway to diverse medicinal chemistry applications, including enzyme inhibition (J. Magano et al., 2014).
Antibacterial Agents
The modification of fluoroquinolones with structures akin to the compound has been investigated for enhanced antibacterial activity. These studies demonstrate the potential of such derivatives to act as potent antibacterial agents, offering alternatives to existing antibiotics and addressing resistance issues (Xiaoguang Huang et al., 2010).
Cardiovascular Activity
Compounds structurally related to the query molecule have been synthesized and evaluated for cardiovascular activity, highlighting their potential in developing new therapies for cardiovascular diseases. This research underscores the versatility of such compounds in therapeutic development (A. Krauze et al., 2004).
Mechanism of Action
Target of Action
The primary targets of EN300-26677882 are currently unknown. This compound is part of a class of molecules known as spirocyclic systems, which are 3D-shaped and often used in drug design . .
Mode of Action
As a spirocyclic compound, it may interact with its targets in a unique manner due to its 3D structure
Biochemical Pathways
Spirocyclic compounds can potentially interact with a variety of biochemical pathways due to their unique 3D structure
properties
IUPAC Name |
(2S,4S)-2-cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-6-10(12(16)17)8-11(15)9-4-5-9/h9-11H,4-8H2,1-3H3,(H,16,17)/t10-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQABYOTJHMYKJ-QWRGUYRKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C2CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C[C@H]1C2CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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